5-Ethynyl-2-phenoxypyridine
Description
5-Ethynyl-2-phenoxypyridine (CAS: 1363437-47-1) is a pyridine derivative characterized by an ethynyl group (-C≡CH) at the 5-position and a phenoxy group (-OPh) at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₉NO, with a molecular weight of 195.22 g/mol . The ethynyl group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation and materials science .
Properties
IUPAC Name |
5-ethynyl-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-11-8-9-13(14-10-11)15-12-6-4-3-5-7-12/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKCBQXDQXYVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Phenoxy-5-vinylpyridine
- Molecular Formula: C₁₃H₁₁NO
- Molecular Weight : 197.24 g/mol
- Key Features : Replaces the ethynyl group with a vinyl (-CH=CH₂) group at the 5-position.
- Implications : The vinyl group offers less rigidity compared to ethynyl, reducing suitability for click chemistry. However, it may enhance solubility due to increased hydrophilicity .
5-Ethynyl-2-(m-tolyloxy)pyridine
- Molecular Formula: C₁₄H₁₁NO
- Molecular Weight : 209.25 g/mol
- Key Features: Substitutes the phenoxy group with a meta-tolyloxy group (-OPh-CH₃).
Ethynyl-Substituted Pyridine Derivatives
5-Ethynyl-2-fluoropyridine
- Molecular Formula : C₇H₄FN
- Molecular Weight : 121.11 g/mol
- Key Features : Fluorine at the 2-position introduces strong electron-withdrawing effects.
5-Ethynylpyridin-2-amine
- Molecular Formula : C₇H₆N₂
- Molecular Weight : 118.14 g/mol
- Key Features: An amino (-NH₂) group at the 2-position.
- Implications: The amino group enables hydrogen bonding and protonation at physiological pH, increasing solubility and enabling interactions with biological targets (e.g., enzymes or DNA) .
Data Tables
Table 1. Structural and Physical Properties of 5-Ethynyl-2-phenoxypyridine and Analogues
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